molecular formula C32H34O10 B1251378 5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol

5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol

Cat. No. B1251378
M. Wt: 578.6 g/mol
InChI Key: AVAQRWVGWWNBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol is a natural product found in Verticillium and Blackwellomyces pseudomilitaris with data available.

Scientific Research Applications

Anticancer Properties

The compound has been studied for its potential anticancer properties. A 2015 study synthesized related benzo[g]isochromene-5,10-diones and revealed their cytotoxic activity against various cancer cell lines (Dang Thi et al., 2015).

Synthesis and Chemical Reactions

The synthesis of similar compounds has been explored in multiple studies, with emphasis on creating efficient synthetic pathways and exploring different chemical reactions. For example, Pillay et al. (2012) described the synthesis of pyranonaphthoquinones, including steps like Wacker oxidation, which are crucial for constructing the benzo[g]isochromene nucleus (Pillay et al., 2012).

Antimicrobial Effects

There is also interest in the antimicrobial properties of these compounds. For instance, Ghoneim et al. (2014) isolated new compounds from Asphodelus microcarpus, showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (Ghoneim et al., 2014).

Antifungal Activity

Research has also been conducted on the antifungal activities of related compounds. A study by Alves et al. (2003) discovered a new naphthoquinone, eleutherinone, from Eleutherine bulbosa, exhibiting strong antifungal activity (Alves et al., 2003).

Enzyme Inhibition

Another area of research is the inhibition of enzymes like α-glucosidase. Kiran et al. (2022) isolated benzo-isochromenes from Datura stramonium, showing significant α-glucosidase inhibitory activity (Kiran et al., 2022).

Electrochemical Studies

Electrochemical studies have also been conducted, such as the investigation of the oxidative dehydrogenation of related compounds by Sosonkin et al. (1981), enhancing the understanding of their chemical behavior (Sosonkin et al., 1981).

properties

Product Name

5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol

Molecular Formula

C32H34O10

Molecular Weight

578.6 g/mol

IUPAC Name

5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol

InChI

InChI=1S/C32H34O10/c1-13-29(33)27-19(11-41-13)31(35)23-17(7-15(37-3)9-21(23)39-5)25(27)26-18-8-16(38-4)10-22(40-6)24(18)32(36)20-12-42-14(2)30(34)28(20)26/h7-10,13-14,29-30,33-36H,11-12H2,1-6H3

InChI Key

AVAQRWVGWWNBIN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(C3=C(C(=CC(=C3)OC)OC)C(=C2CO1)O)C4=C5C(C(OCC5=C(C6=C4C=C(C=C6OC)OC)O)C)O)O

synonyms

ES 242-4
ES-242-4
ES242-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol
Reactant of Route 2
5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol
Reactant of Route 3
5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol

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